N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N',N'-DIETHYLGUANIDINE
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Overview
Description
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with diethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is facilitated by the presence of nitrogen atoms in the pyrimidine ring, which can form coordination bonds with metal atoms .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-4-[(QUINAZOLINE-4-YL)AMINO]BENZENE-1-SULFONAMIDE: Similar in structure and used as a corrosion inhibitor.
N,N’-BIS(4,6-DIMETHYLPYRIMIDIN-2-YL)PYROMELLITIC DIIMIDE: Another pyrimidine derivative with different applications.
Uniqueness
N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’,N’-DIETHYLGUANIDINE is unique due to its specific combination of the pyrimidine ring and diethylguanidine moiety, which imparts distinct chemical properties and reactivity. Its ability to act as a corrosion inhibitor and its potential antimicrobial properties make it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,1-diethylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-5-16(6-2)10(12)15-11-13-8(3)7-9(4)14-11/h7H,5-6H2,1-4H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBFJGNYALTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=CC(=N1)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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